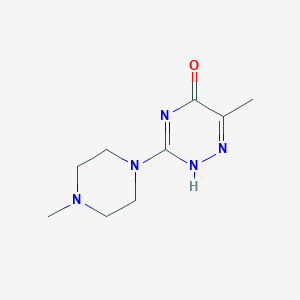![molecular formula C17H26N2O2 B256010 N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide, also known as Carfentanil, is a synthetic opioid drug that has been used for veterinary purposes as an anesthetic agent. It belongs to the class of fentanyl analogs and is known for its high potency and rapid onset of action. Due to its potent analgesic properties, it has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain perception. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals to the brain. This results in a potent analgesic effect that is much stronger than that of morphine.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has a number of biochemical and physiological effects on the body. It acts on the central nervous system and can cause sedation, respiratory depression, and decreased heart rate. It also has a potent analgesic effect that is much stronger than that of morphine. Additionally, it can cause nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent analgesic agent that can be used to investigate the mechanism of action of opioids and their potential therapeutic applications. Additionally, it has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, its high potency and potential for respiratory depression make it difficult to use in animal studies, and it requires specialized equipment and expertise for safe handling.
Direcciones Futuras
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of novel opioid analgesics that have a lower potential for addiction and respiratory depression. Additionally, there is interest in investigating the potential use of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide in the treatment of opioid addiction and withdrawal. Finally, there is a need for further research on the potential long-term effects of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide use, particularly in chronic pain patients.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenethylamine with 4-methylpiperidin-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fentanyl to produce N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is a complex process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has been used extensively in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been found to be a potent analgesic agent that acts on the mu-opioid receptor in the brain and spinal cord. Additionally, it has been used in studies to investigate its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
Nombre del producto |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C17H26N2O2/c1-14-8-11-19(12-9-14)13-17(20)18-10-7-15-3-5-16(21-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Clave InChI |
IFFOCULTEOMXSM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)


![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
